SodiuM 2-Naphthol-7-sulfonate Hydrate
Overview
Description
SodiuM 2-Naphthol-7-sulfonate Hydrate is a useful research compound. Its molecular formula is C10H9NaO5S and its molecular weight is 264.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Behavior and IR Absorption Spectra of Sodium Salts of Naphthol Sulfonic Acids : This study investigated the thermal behavior and IR absorption spectra of sodium salts of naphthol sulfonic acids, revealing insights into their characteristic strong bands and decomposition steps in a nitrogen atmosphere (Sirén & Shapi, 1986).
Interactions of Naphthalene Sulfonates with Activated Carbon Cloth : This research examined the adsorption behaviors of various naphthalene sulfonates, including sodium 2-naphthalene sulfonate, onto activated carbon cloth, demonstrating the influence of acidity and structural factors (Ayranci & Duman, 2010).
Estimating the Lipase Content of Milk : A method was presented using esters of 2-naphthol sulfonic acid (sodium salt) for photometrically estimating the lipase content in milk, showcasing the compound's utility in dairy science (Forster, Jensen, & Plath, 1955).
Proton Dissociation in Sulfonate Derivatives : This study focused on lifetime and quantum yield measurements of excited states of 1-naphthol-2-sulfonic acid potassium salt and its anion, exploring their acid-base properties in aqueous solutions (Krishnan, Fillingim, Lee, & Robinson, 1990).
Tautomerism in Surfactant Solutions : The absorbances of the azo-hydrazone tautomer of sodium 4-(p-sulfonatophenylazo)-1-naphthol-2-sulfonate were measured, confirming the existence of a mixed micellar region in surfactant solutions (Meguro, Tabata, Fujimoto, & Esumi, 1983).
Properties
IUPAC Name |
sodium;7-hydroxynaphthalene-2-sulfonate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTDSZCSBHXIPL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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